disodium;5,5-diphenylimidazolidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenytoin can be synthesized through the Bucherer-Bergs reaction, which involves the reaction of benzil with urea in the presence of a base such as sodium hydroxide . The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic compound, which upon acidification yields phenytoin . Another method involves the conversion of 3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione to an alkylsulfonate or arylsulfonate, followed by reaction with a phosphoric acid diester .
Industrial Production Methods
Industrial production of phenytoin typically involves the Bucherer-Bergs reaction due to its simplicity and efficiency . The reaction is carried out in aqueous ethanol at elevated temperatures (60-70°C) with potassium or sodium cyanide and ammonium carbonate . This method is favored for its high yield and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenytoin undergoes various chemical reactions, including:
Oxidation: Phenytoin can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Phenytoin can undergo substitution reactions, particularly at the nitrogen atoms in the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Substitution: Various substituted phenytoin derivatives, including alkylated and arylated products.
Scientific Research Applications
Phenytoin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its effects on sodium channels and neuronal activity.
Medicine: Widely used as an anticonvulsant and antiarrhythmic agent.
Industry: Utilized in the production of high-temperature stable epoxy resins.
Mechanism of Action
Comparison with Similar Compounds
Phenytoin is unique among anticonvulsants due to its specific mechanism of action and chemical structure. Similar compounds include:
Carbamazepine: Another anticonvulsant that also targets sodium channels but has a different chemical structure.
Valproic Acid: A broad-spectrum anticonvulsant with multiple mechanisms of action, including sodium channel inhibition and GABAergic activity.
Lamotrigine: Similar to phenytoin in its sodium channel blocking activity but with a different chemical structure.
Phenytoin’s uniqueness lies in its specific targeting of voltage-gated sodium channels and its long history of use in clinical settings .
Properties
Molecular Formula |
C15H12N2Na2O2+2 |
---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
disodium;5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2.2Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;/h1-10H,(H2,16,17,18,19);;/q;2*+1 |
InChI Key |
HCLBLSIRIGAKTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Na+].[Na+] |
Origin of Product |
United States |
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